molecular formula C13H12Cl2N2O2S B2878965 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide CAS No. 78726-73-5

3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide

Cat. No.: B2878965
CAS No.: 78726-73-5
M. Wt: 331.21
InChI Key: ZAMORYKBCYRBBV-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide is a complex organic compound characterized by its multiple functional groups, including an amino group, chloro groups, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the chlorination of benzene to introduce the chloro groups. Subsequent steps may include nitration, reduction, and sulfonation reactions. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes, depending on the scale and desired purity. Catalysts and reagents are used to optimize the reaction efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The chloro groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonic acid.

  • Reduction: 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

  • Tolfenamic acid: Another sulfonamide derivative with anti-inflammatory properties.

  • N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide: A compound with similar structural features and potential biological activity.

Uniqueness: 3-Amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-8-2-3-9(6-12(8)15)17-20(18,19)10-4-5-11(14)13(16)7-10/h2-7,17H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMORYKBCYRBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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